![molecular formula C4H4BrF3O B3194071 1-Bromo-4,4,4-trifluoro-2-butanone CAS No. 787604-81-3](/img/structure/B3194071.png)
1-Bromo-4,4,4-trifluoro-2-butanone
Overview
Description
1-Bromo-4,4,4-trifluoro-2-butanone is a chemical compound that is used in the treatment of tumors. It is effective as a radiosensitizer and can be used to treat cancerous tumors . It has also been shown to bind to copper, which may lead to potential uses in polymer synthesis .
Synthesis Analysis
This chemical can be synthesized by reacting 1-bromoethanol with 3 equivalents of TFAA and one equivalent of CuCl2 at room temperature in THF .Molecular Structure Analysis
The molecular formula of this compound is C4H4BrF3O . It contains total 12 bond(s); 8 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s) and 1 ketone(s) (aliphatic) .Physical And Chemical Properties Analysis
This compound has a boiling point of 103 °C, a density of 1.555, and a refractive index of 1.382 . It is a clear liquid that is not miscible in water .Scientific Research Applications
1-Bromo-4,4,4-trifluoro-2-butanone has been used in a wide range of scientific research applications. It has been used as a catalyst in various organic synthesis reactions, such as the synthesis of amino acids and peptides. It has also been used in the synthesis of heterocyclic compounds and in the synthesis of polymers. Furthermore, this compound has been used as a reagent in the synthesis of organometallic compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4,4,4-trifluoro-2-butanone is not well understood. However, it is known that the compound is an electron-deficient reagent and it can act as an electrophile in organic synthesis reactions. It is believed that the compound can react with electron-rich substrates and form covalent bonds.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. It is not toxic and does not have any known mutagenic or carcinogenic effects.
Advantages and Limitations for Lab Experiments
1-Bromo-4,4,4-trifluoro-2-butanone has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a wide variety of organic synthesis reactions. It is also a relatively inexpensive and readily available compound. However, this compound is a highly reactive compound and it can be difficult to handle in the laboratory. It should be handled with extreme caution and stored in an appropriate container.
Future Directions
1-Bromo-4,4,4-trifluoro-2-butanone has a wide range of potential applications in scientific research. It could be used in the synthesis of novel organic compounds and materials. It could also be used to study the mechanism of action of various organic reactions. Additionally, this compound could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to develop new catalysts for organic synthesis reactions.
Safety and Hazards
properties
IUPAC Name |
1-bromo-4,4,4-trifluorobutan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF3O/c5-2-3(9)1-4(6,7)8/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTYZDFAHVIMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CBr)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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